tert-butyl (S)-4-((R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate
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Overview
Description
tert-Butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound featuring multiple functional groups, including tert-butyl, dimethylsilyl, and oxazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of hydroxyl groups: using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of oxazolidine ring: through cyclization reactions involving amino alcohols and carbonyl compounds.
Introduction of the methylsulfonyl group: via sulfonylation reactions using reagents like methanesulfonyl chloride (MsCl) and a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base like TEA.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme functions and metabolic pathways.
Medicine
In medicinal chemistry, this compound can serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxy-pentyl)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but lacks the methylsulfonyl group.
tert-Butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylthio)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in tert-butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate imparts unique reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H47NO7SSi |
---|---|
Molecular Weight |
509.8 g/mol |
IUPAC Name |
tert-butyl 4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylsulfonyloxypentyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C23H47NO7SSi/c1-21(2,3)31-20(25)24-19(17-28-23(24,7)8)15-18(13-12-14-29-32(9,26)27)16-30-33(10,11)22(4,5)6/h18-19H,12-17H2,1-11H3 |
InChI Key |
YSXBJAXGDPRXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)CC(CCCOS(=O)(=O)C)CO[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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